Decanoic-d19 acid
Overview
Description
- Decanoic Acid-d19 (also known as Capric Acid-d19 or Decylic Acid-d19) is the deuterium-labeled form of Decanoic Acid.
- Decanoic Acid is a medium-chain triglyceride component that can penetrate the blood-brain barrier.
- It acts as a non-competitive inhibitor of AMPA receptors, which are involved in neuronal signaling.
- Notably, Decanoic Acid exhibits antiseizure effects .
Mechanism of Action
Target of Action
Decanoic-d19 acid, also known as capric acid-d19, is a deuterated saturated fatty acid . The primary targets of this compound are AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a non-competitive antagonist at AMPA receptors . It selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction with its targets results in the inhibition of epileptiform activity .
Biochemical Pathways
The action of this compound affects the glutamatergic synaptic transmission pathway . By inhibiting AMPA receptors, it reduces the currents induced by glutamate, a key neurotransmitter in this pathway . The downstream effects of this action include the suppression of epileptiform activity .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of glutamate-induced currents and the inhibition of epileptiform activity . These effects contribute to its antiseizure properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solid form and its melting point of 30-32 °C suggest that it may be sensitive to temperature changes.
Biochemical Analysis
Biochemical Properties
Decanoic-d19 acid interacts with AMPA receptors, specifically reducing glutamate-induced currents in cells expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction is non-competitive, meaning that this compound does not compete with the natural ligand (glutamate) for the receptor but binds to a different site to exert its effects .
Cellular Effects
This compound has been shown to have antiseizure effects . It can penetrate the blood-brain barrier and inhibit epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices . This suggests that this compound can influence cell function by modulating neuronal signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AMPA receptors. It selectively reduces glutamate-induced currents in cells expressing GluA2 and GluA3 subunit-containing AMPA receptors . This suggests that this compound may exert its effects at the molecular level by modulating the activity of these receptors.
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Dosage Effects in Animal Models
It is known that this compound can induce contractions in isolated guinea pig duodenum at a concentration of 1 mM
Preparation Methods
- The synthetic route to Decanoic Acid-d19 involves deuterium substitution during its synthesis.
- Industrial production methods may vary, but typically involve chemical derivatization or enzymatic processes.
Chemical Reactions Analysis
- Decanoic Acid-d19 can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as an internal standard for quantifying Decanoic Acid in analytical methods.
Biology: Investigated for its effects on neuronal function and brain health.
Medicine: Explored for its antiseizure properties.
Industry: Potential applications in drug development and lipid-based formulations.
Comparison with Similar Compounds
- Decanoic Acid-d19 stands out due to its deuterium labeling, which aids in quantification studies.
- Similar compounds include other fatty acids (e.g., lauric acid, myristic acid) and medium-chain triglycerides.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-KIJKOTCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583929 | |
Record name | (~2~H_19_)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88170-22-3 | |
Record name | (~2~H_19_)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88170-22-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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